N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-trimethoxybenzamide
Overview
Description
“N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-trimethoxybenzamide” is a complex organic compound. It contains a benzoxazole ring, which is a fused ring structure consisting of a benzene ring and an oxazole ring . Benzoxazoles are known for their wide range of biological activities, including antifungal, antioxidant, antiallergic, antitumoral, and antiparasitic properties .
Synthesis Analysis
The synthesis of benzoxazole derivatives involves complex organic reactions . For instance, a novel compound with a nitrogen atom between 1,3-benzoxazol-2-yl groups was synthesized . The synthesis involved the creation of twelve possible conformers and tautomers . Another study reported the synthesis of benzoxazole analogues, which were confirmed by IR, 1H/13C-NMR, and mass spectrometry .Molecular Structure Analysis
The molecular structure of benzoxazole derivatives is complex and can be analyzed using various techniques such as X-ray diffraction . For example, a novel compound with a nitrogen atom between 1,3-benzoxazol-2-yl groups was found to have twelve possible conformers and tautomers .Chemical Reactions Analysis
Benzoxazole derivatives can undergo various chemical reactions. For instance, a study reported the synthesis of two novel benzoxazole-based series, namely 2-phenyl benzoxazole sulfonamide and 2-piperidine-benzoxazole sulfonamides . These compounds were evaluated for their antimycobacterial activity against Mycobacterium tuberculosis .Physical And Chemical Properties Analysis
The physical and chemical properties of benzoxazole derivatives can vary. For instance, benzoxazole is an aromatic organic compound with a molecular formula C7H5NO, a benzene-fused oxazole ring structure, and an odor similar to pyridine .Safety and Hazards
properties
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-trimethoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O5/c1-14-16(24-26-18-9-5-6-11-19(18)31-24)8-7-10-17(14)25-23(27)15-12-20(28-2)22(30-4)21(13-15)29-3/h5-13H,1-4H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODUFQNWOYLBOMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C3=NC4=CC=CC=C4O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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